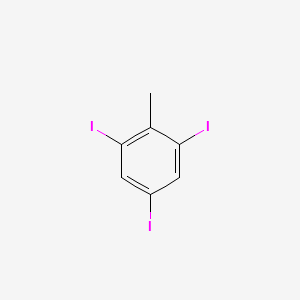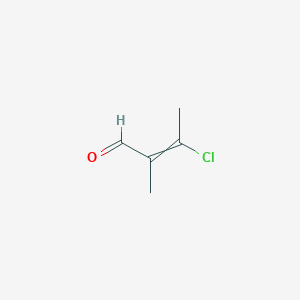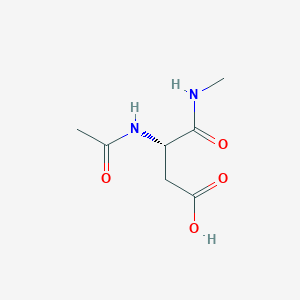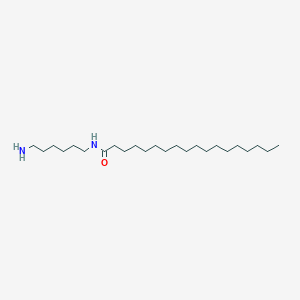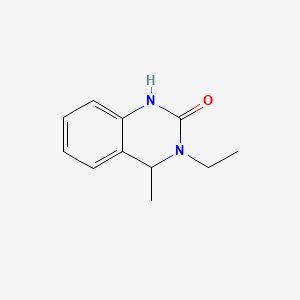![molecular formula C11H10ClNO4S B14678508 2,3-Dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate CAS No. 37512-71-3](/img/structure/B14678508.png)
2,3-Dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate is a chemical compound that belongs to the class of heterocyclic compounds It features a fused ring system containing both nitrogen and sulfur atoms, which imparts unique chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate typically involves the cyclization of isoquinoline derivatives with thioamides or related sulfur-containing compounds. One common method includes the reaction of isoquinolin-1-amine with 1,2-dibromoethane under basic conditions, followed by the addition of perchloric acid to form the perchlorate salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,3-Dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antitumor and antibacterial activities. The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug development.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems, which are valuable in the development of pharmaceuticals and agrochemicals.
Material Science: Its unique electronic properties make it of interest in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate involves its interaction with specific molecular targets in biological systems. The compound’s positively charged nitrogen atom can interact with negatively charged sites on enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiazolo[2,3-a]isoquinoline derivatives, such as:
- 3-(4-Nitrophenyl)[1,3]thiazolo[2,3-a]isoquinolin-4-ium-2-thiolate
- Thiazolo[3,2-a]pyridinium derivatives
Uniqueness
What sets 2,3-Dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate apart from similar compounds is its specific ring structure and the presence of the perchlorate anion
Propiedades
Número CAS |
37512-71-3 |
|---|---|
Fórmula molecular |
C11H10ClNO4S |
Peso molecular |
287.72 g/mol |
Nombre IUPAC |
2,3-dihydro-[1,3]thiazolo[2,3-a]isoquinolin-4-ium;perchlorate |
InChI |
InChI=1S/C11H10NS.ClHO4/c1-2-4-10-9(3-1)5-6-12-7-8-13-11(10)12;2-1(3,4)5/h1-6H,7-8H2;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
VWIIDUIVZDUOMS-UHFFFAOYSA-M |
SMILES canónico |
C1CSC2=[N+]1C=CC3=CC=CC=C32.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


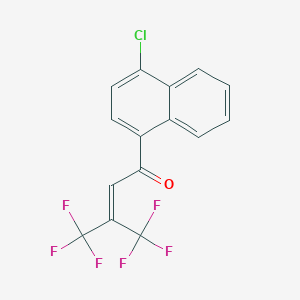
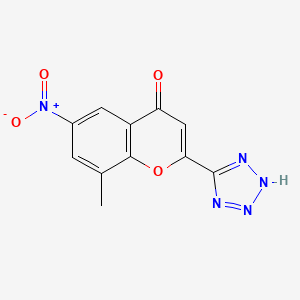


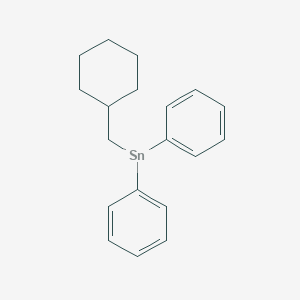
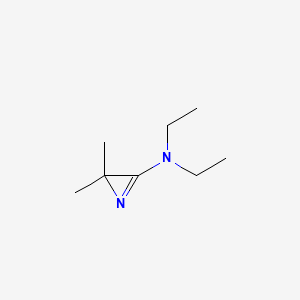
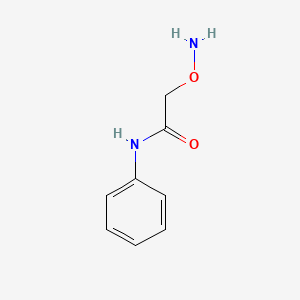
![(6aR,9R)-7-Methyl-6a,7,8,9-tetrahydro-6H-[1]benzothieno[4,3-fg]quinoline-9-carboxylic acid](/img/structure/B14678475.png)
![14-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one](/img/structure/B14678478.png)
